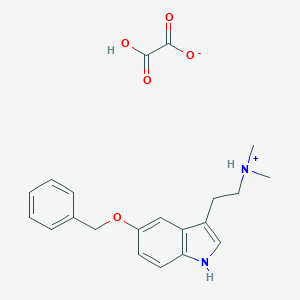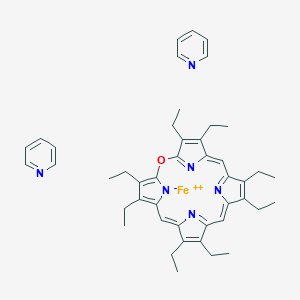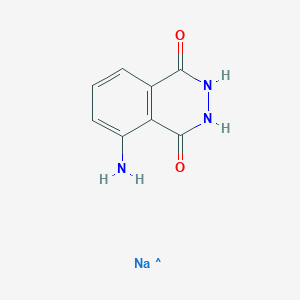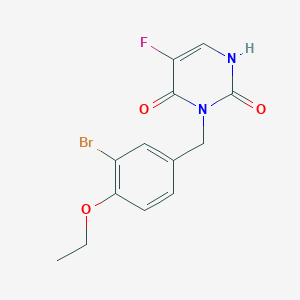
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research. The compound has been widely studied due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
Mécanisme D'action
The mechanism of action of Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. The compound inhibits the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, which ultimately leads to the inhibition of DNA synthesis and cell death.
Effets Biochimiques Et Physiologiques
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase cascade. The compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has several advantages for lab experiments. The compound is easy to synthesize and has high purity. In addition, the compound has been shown to be stable under various conditions. However, there are also limitations to using Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- in lab experiments. The compound has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, the compound has limited stability in acidic conditions.
Orientations Futures
For research include the development of new derivatives, investigation of its potential use in the treatment of viral infections, and exploration of its potential use in agriculture. Overall, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is an exciting compound that has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process includes the reaction of 3-bromo-4-ethoxybenzaldehyde with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with uracil and a fluorinating agent to yield Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-.
Applications De Recherche Scientifique
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its anticancer properties. Studies have shown that Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its potential use in the treatment of viral infections.
Propriétés
Numéro CAS |
102613-15-0 |
|---|---|
Nom du produit |
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- |
Formule moléculaire |
C13H12BrFN2O3 |
Poids moléculaire |
343.15 g/mol |
Nom IUPAC |
3-[(3-bromo-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19) |
Clé InChI |
ZWBDXEYDQFNUHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Autres numéros CAS |
102613-15-0 |
Synonymes |
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






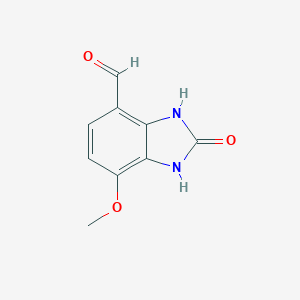
![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
